

An In-depth Technical Guide to Acid Green 5: From Discovery to Application

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid **Green 5**, also known by names such as Light Green SF yellowish and C.I. 42095, is a synthetically produced triarylmethane dye. Historically utilized as a food colorant, its primary applications today are in biomedical research and diagnostics, most notably as a cytoplasmic counterstain in histological preparations like the Papanicolaou and Masson's trichrome stains. This guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and key applications of Acid **Green 5**, with a focus on detailed experimental protocols and quantitative data for researchers in the life sciences.

Introduction and Historical Context

The development of synthetic dyes in the 19th century revolutionized various industries, from textiles to biological staining. Acid **Green 5** belongs to the family of triarylmethane dyes, which were among the earliest classes of synthetic colorants to be discovered. While the specific timeline for the initial synthesis of Acid **Green 5** is not extensively documented, the first acid dye of the triarylmethane class appeared in 1868[1]. These early dyes were noted for their strong dyeing capabilities, though they often exhibited poor light fastness[1].

Initially, Acid **Green 5** found use as a food colorant, but this application was discontinued in the United States due to its low popularity and tendency to fade[2][3]. Its enduring value lies in its



utility in histology and cytology, where it serves as a vibrant counterstain for various cellular components. In North America, it is a standard dye for staining collagen[4][5].

Chemical and Physical Properties

Acid **Green 5** is a green powder that is readily soluble in water and very difficult to dissolve in alcohol. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers of Acid Green 5

Identifier	ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(4-sulfophenyl)methylene]-1-cyclohexa-2,5-dienylidene]-[(3-sulfophenyl)methyl]ammonium[2]	
IUPAC Name		
Other Names	Light Green SF yellowish, Lissamine Green SF, Acid Green 5, Food Green 2, FD&C Green No. 2, C.I. 42095[2][4]	
CAS Number	5141-20-8	
Molecular Formula	C37H34N2Na2O9S3	
Molecular Weight	792.85 g/mol	

Table 2: Physicochemical and Spectroscopic Properties of Acid Green 5



Property	Value	
Appearance	Green powder	
Solubility	Soluble in water (blue-light green solution); very difficult to dissolve in alcohol	
Maximum Absorption (λmax)	630 (422) nm[4]	
Molar Absorptivity (ε)	Data not available in the searched literature.	
Fluorescence Quantum Yield (ΦF)	Data not available in the searched literature.	
Melting Point	288 °C (decomposes)[4]	

Synthesis

The industrial synthesis of Acid **Green 5** involves a multi-step process. A detailed experimental protocol for laboratory-scale synthesis is not readily available in the public domain. However, the general manufacturing method is as follows:

- Condensation: Benzaldehyde (1 molar equivalent) is condensed with N-benzyl-N-ethylbenzenamine (2 molar equivalents).
- Sulfonation: The resulting intermediate undergoes sulfonation, introducing sulfonic acid groups onto the aromatic rings.
- Oxidation: The sulfonated product is then oxidized.
- Salt Formation: Finally, the oxidized product is converted to its sodium salt to yield the final Acid Green 5 dye.

A simplified workflow for the synthesis of Acid **Green 5**.

Experimental Protocols

Acid **Green 5** is a cornerstone in several routine histological staining procedures. Below are detailed protocols for its application in Papanicolaou and Masson's trichrome staining.

Papanicolaou (Pap) Staining

Foundational & Exploratory





The Papanicolaou stain is a multichromatic staining technique used to differentiate cells in cytological smears. Acid **Green 5** is a component of the EA (Eosin Azure) counterstain, which imparts a blue-green color to the cytoplasm of metabolically active cells.

Principle: The stain utilizes both basic (hematoxylin) and acidic (Orange G and EA) dyes. Hematoxylin stains the acidic nuclei blue, while the acidic counterstains differentiate cytoplasmic components based on their maturity and metabolic activity.

Reagents:

- Harris' Hematoxylin
- Orange G6 (OG-6) Solution
- EA-50 or EA-65 Solution (containing Eosin Y, Light Green SF yellowish, and Bismarck Brown
 Y)
- Ethanol (various concentrations)
- Xylene

Procedure:

- Fix smears in 95% ethanol for a minimum of 15 minutes.
- Rinse in descending concentrations of ethanol and then in distilled water.
- Stain in Harris' Hematoxylin for 3-5 minutes.
- Rinse in distilled water.
- Differentiate in 0.5% acid alcohol.
- "Blue" the nuclei in Scott's tap water substitute or a weak ammonia solution.
- Rinse in running tap water followed by distilled water.
- Dehydrate through ascending concentrations of ethanol to 95% ethanol.



- Stain in OG-6 for 2 minutes.
- Rinse in 95% ethanol (three changes).
- Stain in EA-50 or EA-65 for 2-3 minutes.
- Rinse in 95% ethanol (three changes).
- Dehydrate in absolute ethanol.
- Clear in xylene.
- Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Blue/black
- Superficial squamous cell cytoplasm: Pink/orange
- Intermediate and parabasal cell cytoplasm: Blue-green
- · Keratinized cytoplasm: Orange

A workflow diagram for the Papanicolaou staining procedure.

Masson's Trichrome Staining

Masson's trichrome stain is a three-color staining protocol used to distinguish collagen from muscle and other cytoplasmic components. Acid **Green 5** can be used as the collagen stain.

Principle: The technique involves the selective staining of different tissue elements by dyes of varying molecular sizes and affinities, controlled by the use of a polyacid mordant.

Reagents:

- Bouin's Solution (mordant)
- Weigert's Iron Hematoxylin



- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphomolybdic/Phosphotungstic Acid Solution
- Light Green SF Yellowish Solution (0.2% in 0.2% glacial acetic acid)
- 1% Acetic Acid Solution

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
- Rinse in running tap water until the yellow color disappears.
- Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
- Rinse in running tap water.
- Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
- · Rinse in distilled water.
- Treat with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
- Without rinsing, stain in Light Green SF yellowish solution for 5 minutes.
- Rinse briefly in 1% acetic acid solution.
- Dehydrate through graded alcohols.
- Clear in xylene and mount.

Expected Results:

- Nuclei: Black
- Cytoplasm, muscle, erythrocytes: Red



Collagen: Green

A workflow diagram for Masson's Trichrome staining.

Signaling Pathways and Other Applications

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of Acid **Green 5** in modulating cellular signaling pathways or its use as a tool to study such pathways. Its primary role remains as a biological stain.

In ophthalmology, a related dye, Lissamine Green, is used to assess the health of the ocular surface by staining dead and degenerated cells[4].

Toxicology and Safety

Acid **Green 5** is considered to have low acute toxicity. The oral LD50 in rats is greater than 2 g/kg[3]. However, as with all laboratory chemicals, appropriate personal protective equipment should be worn when handling the dye in its powder form to avoid inhalation and contact with skin and eyes. It is classified as a category 2 substance for specific target organ toxicity (repeated exposure), with the target organ being the blood.

Table 3: Toxicological Data for Acid Green 5

Test	Species	Route	Value
LD50	Rat	Oral	>2 g/kg[3]

Conclusion

Acid **Green 5** remains a valuable tool in the field of histology and cytology, providing excellent cytoplasmic and collagen staining in established protocols. While its use as a food colorant has ceased, its role in biomedical research is well-established. Further research is needed to explore its potential fluorescent properties and any interactions with cellular signaling pathways, which could open new avenues for its application in modern cell biology. The lack of readily available, detailed synthesis protocols may also present a challenge for researchers wishing to produce the dye in-house. Overall, Acid **Green 5** is a classic dye with continued relevance in the modern research and diagnostic laboratory.



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